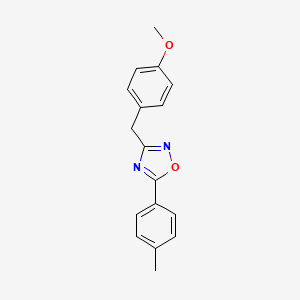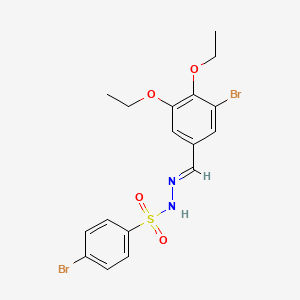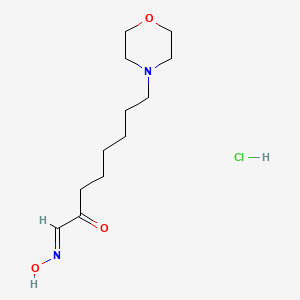
N-(3,5-dimethoxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-methylpropanamide: is an organic compound belonging to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amide group attached to a 2-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide typically involves the reaction of 3,5-dimethoxyaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 3,5-dimethoxyaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: N-(3,5-dimethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxyphenyl-2-methylpropanamide.
Reduction: Formation of N-(3,5-dimethoxyphenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(3,5-dimethoxyphenyl)-2-methylpropanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings with unique properties.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxy groups and amide moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
相似化合物的比较
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound shares the 3,5-dimethoxyphenyl moiety but has a different functional group, leading to distinct chemical and biological properties.
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
Uniqueness: N-(3,5-dimethoxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of both methoxy groups and an amide moiety provides a distinct set of chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIISMMJDFUKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)




![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)



